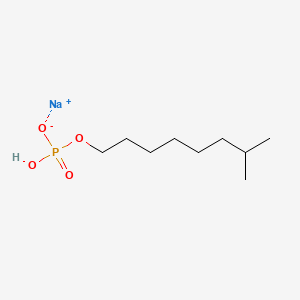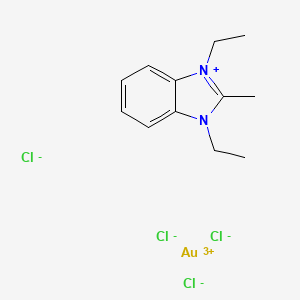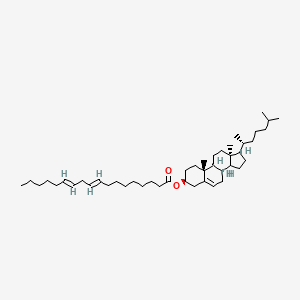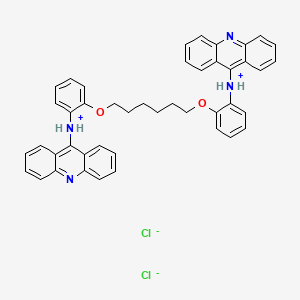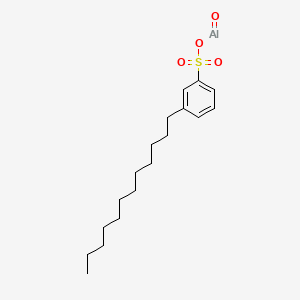![molecular formula C15H21N3O2 B13786480 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- CAS No. 65059-83-8](/img/structure/B13786480.png)
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is a chemical compound with a complex structure that includes an acetamide group, a cyanoethyl group, and a hydroxybutyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase often contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel heterocyclic compounds and as a reactant in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-: This compound is similar in structure but has a hydroxyethyl group instead of a hydroxybutyl group.
Other N-substituted cyanoacetamides: These compounds share the cyanoacetamide core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65059-83-8 |
|---|---|
Formule moléculaire |
C15H21N3O2 |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19) |
Clé InChI |
CCLQOFGQFQXZOF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


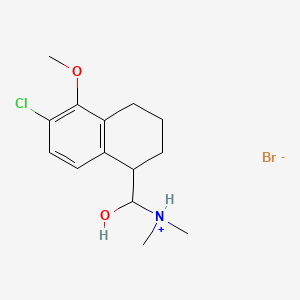
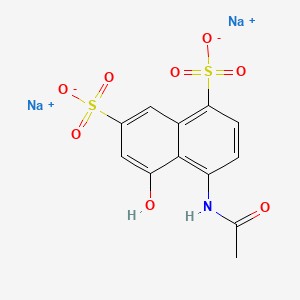
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

